

DDC-01-163: A Technical Guide to a PROTAC-Based Allosteric EGFR Degradar

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Compound of Interest

Compound Name: DDC-01-163

Cat. No.: B14028743

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Introduction

DDC-01-163 is a novel, mutant-selective, allosteric PROTAC (Proteolysis Targeting Chimera) designed to degrade the Epidermal Growth Factor Receptor (EGFR). This technical guide provides a comprehensive overview of **DDC-01-163**, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways. **DDC-01-163** offers a promising therapeutic strategy for overcoming drug resistance in EGFR-mutant cancers, particularly non-small cell lung cancer (NSCLC).

Core Concepts: PROTACs and Allosteric Inhibition

Unlike traditional enzyme inhibitors that merely block the function of a target protein, PROTACs are bifunctional molecules that induce the degradation of a target protein. They achieve this by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of two key domains connected by a linker: one that binds to the target protein (in this case, EGFR) and another that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for destruction by the proteasome.

DDC-01-163 is further distinguished by its allosteric binding to EGFR. Instead of competing with ATP at the kinase active site, it binds to a different, allosteric site on the EGFR protein. This allows for high selectivity for certain EGFR mutations and provides a potential avenue to overcome resistance mechanisms that arise from mutations in the ATP-binding pocket.

Quantitative Data Summary

The following tables summarize the key in vitro and cellular activities of **DDC-01-163**.

Compound	Target	Assay	IC50 (nM)
DDC-01-163	EGFR L858R/T790M	Biochemical	45[1][2][3]

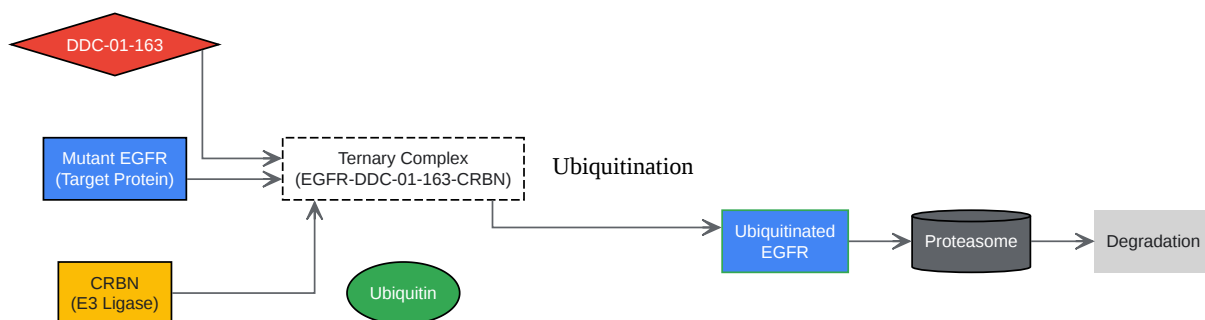
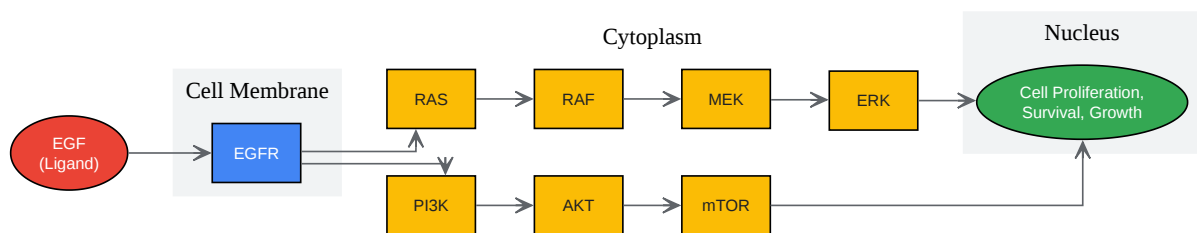
Cell Line	EGFR Status	Assay	EC50 (nM)
Ba/F3	L858R/T790M	Proliferation	96[2][4]
Ba/F3	Wildtype	Proliferation	> 10,000[4]

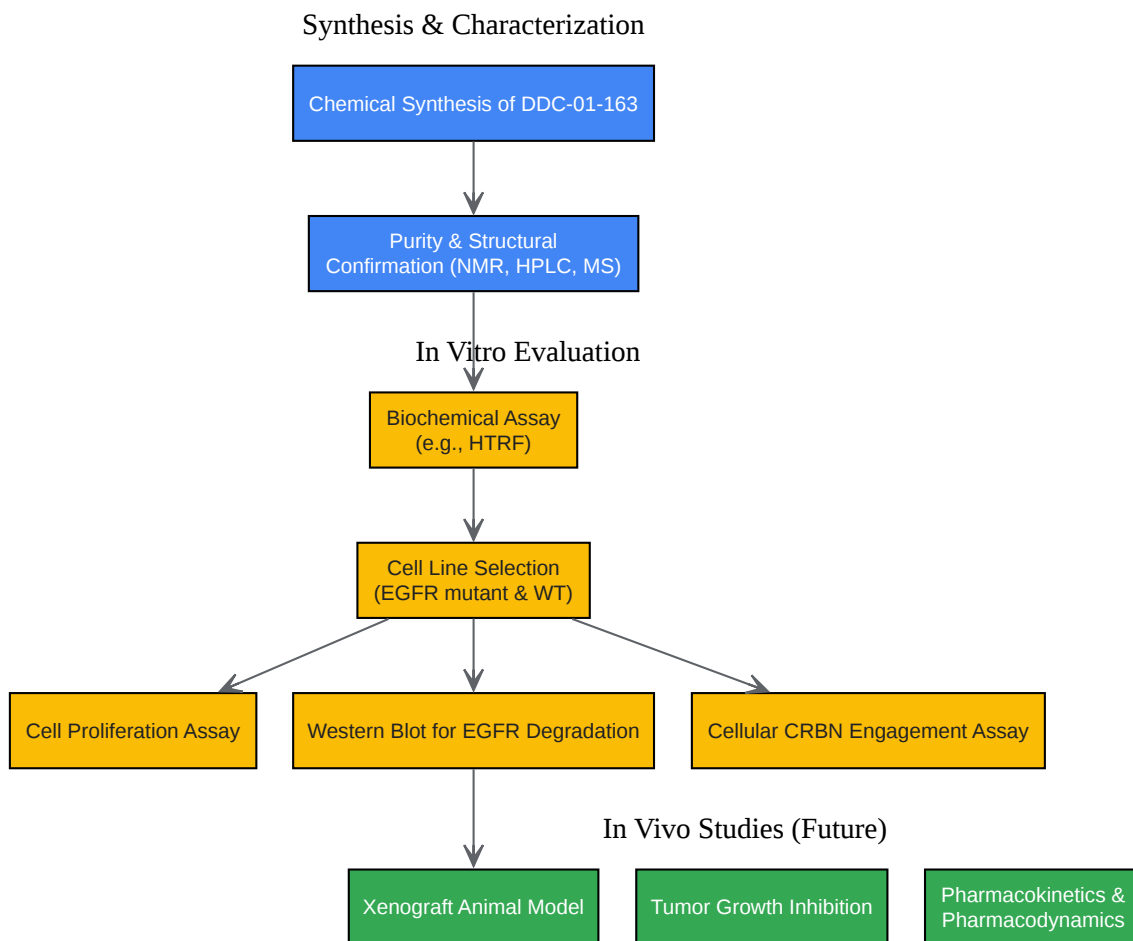
Mechanism of Action

DDC-01-163 is comprised of an allosteric EGFR ligand, a linker, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2] By simultaneously binding to both the mutant EGFR protein and CRBN, **DDC-01-163** facilitates the formation of a ternary complex. This complex brings the E3 ligase in close proximity to the EGFR protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation is highly selective for mutant forms of EGFR, sparing the wildtype protein.[1][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the EGFR signaling pathway, the mechanism of action of **DDC-01-163**, and a typical experimental workflow for its characterization.





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